molecular formula C16H21NO3 B2608428 N-[[1-(2-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide CAS No. 2411260-77-8

N-[[1-(2-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide

Cat. No.: B2608428
CAS No.: 2411260-77-8
M. Wt: 275.348
InChI Key: LQUOGUYBICDVBZ-UHFFFAOYSA-N
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Description

N-[[1-(2-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide is a complex organic compound with a unique structure that includes an oxirane ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclopentylmethyl group and the methoxyphenyl group. These groups are then combined through a series of reactions to form the final compound. Common synthetic routes include:

    Formation of the cyclopentylmethyl group: This can be achieved through the reaction of cyclopentylmethyl bromide with a suitable nucleophile.

    Introduction of the methoxyphenyl group: This step often involves the use of 2-methoxyphenylboronic acid in a Suzuki-Miyaura coupling reaction.

    Formation of the oxirane ring: This is typically done through an epoxidation reaction using a peracid.

    Introduction of the carboxamide group: This final step involves the reaction of the oxirane intermediate with an amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-[[1-(2-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(2-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in the modulation of enzyme activity and other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2-Hydroxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide
  • N-[[1-(2-Methylphenyl)cyclopentyl]methyl]oxirane-2-carboxamide

Uniqueness

N-[[1-(2-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds that have different substituents on the phenyl ring.

Properties

IUPAC Name

N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-13-7-3-2-6-12(13)16(8-4-5-9-16)11-17-15(18)14-10-20-14/h2-3,6-7,14H,4-5,8-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUOGUYBICDVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCCC2)CNC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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